1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrolytic Coloring in Anodized Aluminum
- Research Context : The compound has been investigated for its influence on the throwing power and resistance to atmospheric oxidation during the electrolytic coloring of anodized aluminum from tin(II) solutions, as part of a study on heterocyclic organic compounds (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Synthesis and Anticancer Activity
- Research Context : This compound has been used in the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).
Reaction Mechanisms and Structural Analysis
- Research Context : Studies have been conducted on the functionalization reactions and crystal structure involving 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, contributing to the understanding of reaction mechanisms and molecular structures (Yıldırım, Kandemirli, & Demir, 2005; Ö. Yıldırım et al., 2006).
Medical Imaging and Diagnosis
- Research Context : The compound has been part of studies in the preparation of mixed ligand fac-tricarbonyl complexes for potential applications in medical imaging and diagnosis (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Synthesis and Structure of Coordination Polymers
- Research Context : The synthesis and crystal structure of a one-dimensional coordination polymer of nickel(II) with 4 ′ -(imidazol-1-ylmethyl)benzoate anion were studied, showcasing the compound's role in coordination chemistry (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001).
High-Pressure Continuous Flow Synthesis
- Research Context : High-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, including this compound, has been investigated for the production of pharmaceuticals like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).
Mechanism of Action
- Imidazole-containing compounds often participate in binding to metal ions, enzymes, and receptors due to their nitrogen-rich heterocyclic nature .
- Imidazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by affecting signal transduction pathways .
- For example, imidazoles can inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
- Impact on Bioavailability : Factors affecting bioavailability include solubility, stability, and metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
Future Directions
Properties
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWBFYCVMEIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.